9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole
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Overview
Description
9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole: is a complex organic compound with the molecular formula C37H24BrN and a molecular weight of 562.50 g/mol . This compound is a derivative of carbazole and fluorenyl groups, which are known for their significant roles in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole typically involves the bromination of 9,9-diphenylfluorene followed by a coupling reaction with carbazole. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of 9,9-diphenylfluorene derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
- Employed in the development of photovoltaic materials for solar cells.
Biology:
- Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine:
- Explored for its potential as a therapeutic agent in photodynamic therapy.
Industry:
Mechanism of Action
The mechanism of action of 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in optoelectronic applications. The pathways involved include charge transport and energy transfer processes .
Comparison with Similar Compounds
- 9-(9,9-Diphenylfluoren-2-yl)carbazole
- 9-(7-Bromo-9,9-diphenylfluoren-2-yl)phenanthrene
- 9-(7-Bromo-9,9-diphenylfluoren-2-yl)anthracene
Uniqueness:
- The presence of the bromine atom in 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole enhances its reactivity towards nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various functionalized derivatives.
- The combination of carbazole and fluorenyl groups imparts unique electronic properties, making it suitable for applications in organic electronics and photonics .
Properties
Molecular Formula |
C37H24BrN |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
9-(7-bromo-9,9-diphenylfluoren-2-yl)carbazole |
InChI |
InChI=1S/C37H24BrN/c38-27-19-21-29-30-22-20-28(39-35-17-9-7-15-31(35)32-16-8-10-18-36(32)39)24-34(30)37(33(29)23-27,25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-24H |
InChI Key |
AKXQSJCSSULDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=C(C=C7)Br)C8=CC=CC=C8 |
Origin of Product |
United States |
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